![molecular formula C11H23N3O B1487924 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 1489094-42-9](/img/structure/B1487924.png)
2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, also known as AZT, is a synthetic nucleoside analog of thymidine. It is an antiviral drug used in the treatment of HIV infection and AIDS. AZT was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS in 1987. Since then, it has become one of the most widely used drugs for the treatment of HIV/AIDS.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Several studies have investigated the derivatives of azetidine, a core structure in 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, for their antimicrobial and antibacterial properties. For instance, the synthesis and antimicrobial activity of pyrimidine-triazole derivatives, derived from aminophenylmorpholin-3-one, were explored against selected bacterial and fungal strains, showcasing the potential of azetidine derivatives in combating microbial infections (Majithiya & Bheshdadia, 2022). Additionally, monocyclic β-lactam antibiotics with azetidine rings have demonstrated strong activity against a range of Gram-negative bacteria, including β-lactamase-producing strains, highlighting the significance of azetidine derivatives in antibiotic development (Yoshida et al., 1986).
Antiviral Activity
Research has also revealed the antiviral potential of azetidine derivatives. A study on the antiviral activity of certain derivatives against the influenza A (H1N1) virus demonstrated substantial efficacy, indicating that azetidine derivatives could be promising candidates for developing new antiviral drugs (Demchenko et al., 2020).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)14(9(3)4)11(15)7-13-5-10(12)6-13/h8-10H,5-7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKKPFDIYFFSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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